molecular formula C9H14F3NO5 B13578889 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid CAS No. 2803856-58-6

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid

Cat. No.: B13578889
CAS No.: 2803856-58-6
M. Wt: 273.21 g/mol
InChI Key: AQZJMKWNWHVKQT-UHFFFAOYSA-N
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Description

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and efficiency. This often includes the use of specific catalysts and reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]methylcycloheptan-1-one hydrochloride
  • 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid

Uniqueness

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid is unique due to its specific structure and the presence of both hydroxymethyl and trifluoroacetic acid groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

2803856-58-6

Molecular Formula

C9H14F3NO5

Molecular Weight

273.21 g/mol

IUPAC Name

2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO3.C2HF3O2/c9-5-6-2-1-3-8(6)4-7(10)11;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,10,11);(H,6,7)

InChI Key

AQZJMKWNWHVKQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC(=O)O)CO.C(=O)(C(F)(F)F)O

Origin of Product

United States

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